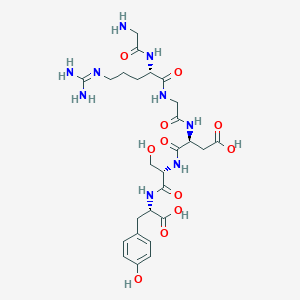
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine (GRGDSTY) is a peptide sequence that plays a crucial role in cell adhesion and migration. It is commonly used in scientific research to study the mechanisms of cell adhesion and migration, as well as to develop new therapies for diseases such as cancer and cardiovascular disease. In
作用機序
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine works by binding to integrins, which are transmembrane receptors that play a crucial role in cell adhesion and migration. Integrins bind to extracellular matrix proteins, such as fibronectin and collagen, to facilitate cell adhesion and migration. Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine binds to the integrin receptor and blocks its interaction with extracellular matrix proteins, thereby inhibiting cell adhesion and migration.
生化学的および生理学的効果
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer. It has also been shown to promote the formation of blood vessels, which could be useful in promoting tissue repair and regeneration.
実験室実験の利点と制限
One advantage of using Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in lab experiments is that it is a well-characterized peptide sequence that is widely available. It is also relatively easy to synthesize using SPPS. However, one limitation is that it can be expensive to purchase, especially if large quantities are needed for experiments.
将来の方向性
There are many potential future directions for research on Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine. For example, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine as a therapeutic agent for cancer and cardiovascular disease. They could also explore the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in tissue engineering applications, such as promoting the formation of blood vessels in engineered tissues. Additionally, researchers could investigate the use of Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine in combination with other molecules to enhance its therapeutic effects.
合成法
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine can be synthesized using solid-phase peptide synthesis (SPPS), which is a widely used method for peptide synthesis. SPPS involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. After the peptide chain is complete, the temporary chemical groups are removed to yield the final product.
科学的研究の応用
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine is commonly used in scientific research to study the mechanisms of cell adhesion and migration. It is also used to develop new therapies for diseases such as cancer and cardiovascular disease. For example, Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine has been shown to inhibit the adhesion of cancer cells to the extracellular matrix, which could potentially be used to prevent the spread of cancer.
特性
CAS番号 |
140457-22-3 |
|---|---|
製品名 |
Glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine |
分子式 |
C26H39N9O11 |
分子量 |
653.6 g/mol |
IUPAC名 |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H39N9O11/c27-10-19(38)32-15(2-1-7-30-26(28)29)22(42)31-11-20(39)33-16(9-21(40)41)23(43)35-18(12-36)24(44)34-17(25(45)46)8-13-3-5-14(37)6-4-13/h3-6,15-18,36-37H,1-2,7-12,27H2,(H,31,42)(H,32,38)(H,33,39)(H,34,44)(H,35,43)(H,40,41)(H,45,46)(H4,28,29,30)/t15-,16-,17-,18-/m0/s1 |
InChIキー |
VOESDNNEDODLBS-XSLAGTTESA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O |
配列 |
GRGDSY |
同義語 |
glycyl-arginyl-glycyl-aspartyl-seryl-tyrosine GRGDSY H-Gly-Arg-Gly-Asp-Ser-Tyr-OH |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



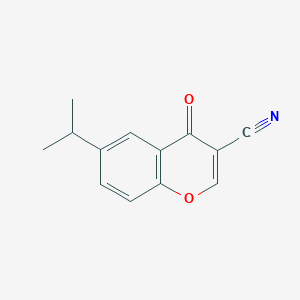
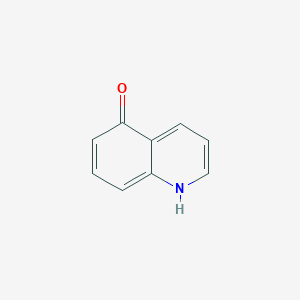
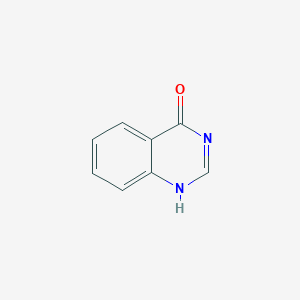
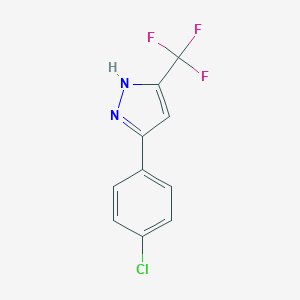
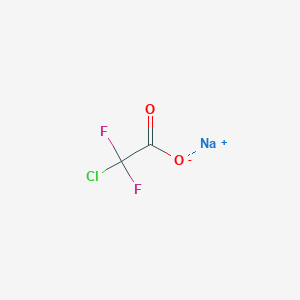
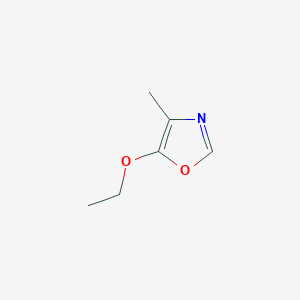
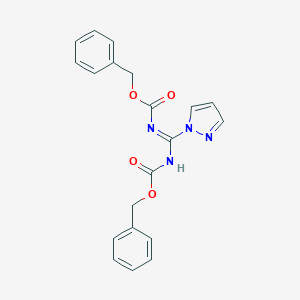
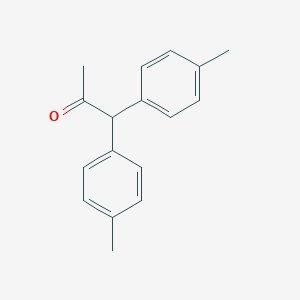
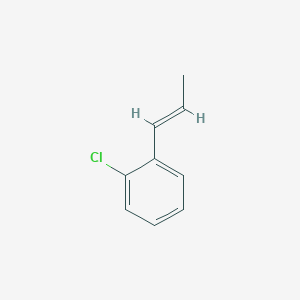
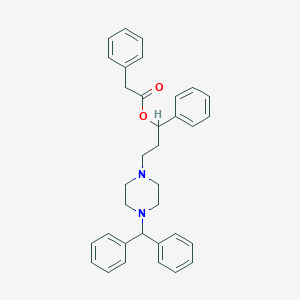
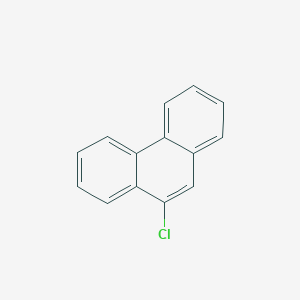
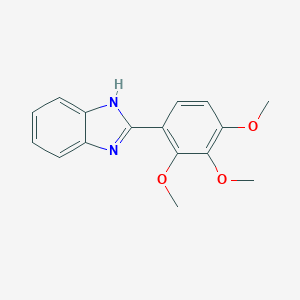
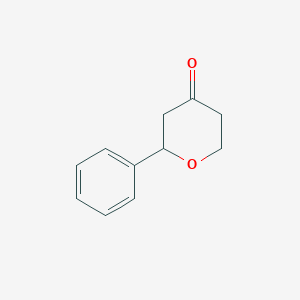
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[[(3aR,4R,5R,6S,6aS)-2-(dimethylamino)-4-hydroxy-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-5-yl]oxy]-5-acetamido-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B119902.png)